molecular formula C9H17NO B1617667 2-Cyanoethyl hexyl ether CAS No. 5327-02-6

2-Cyanoethyl hexyl ether

Cat. No. B1617667
CAS RN: 5327-02-6
M. Wt: 155.24 g/mol
InChI Key: CVGVUZQHVVQSRO-UHFFFAOYSA-N
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Description

2-Cyanoethyl hexyl ether, also known as 2-Cyanoethyl ether, is a chemical compound with the molecular formula C6H8N2O . It is used in various applications including organic synthesis .


Molecular Structure Analysis

Esters, which include 2-Cyanoethyl hexyl ether, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Ethers, including 2-Cyanoethyl hexyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Scientific Research Applications

Investigation into Molecular Interactions

  • Study Focus : Extensive research has been conducted on the interactions of organic molecules in mixtures, with a focus on cyclohexane and 2-ethoxyethanol. These studies emphasize the significance of molecular interactions and the potential applications of these mixtures in various fields like solvents in industries and components in paints, coatings, and other products (Durgabhavani et al., 2019).

Organic Synthesis

  • Study Focus : Research has been dedicated to the synthesis of aroxy(or alkoxysulfonyl) derivatives, showcasing the versatility and significance of these chemical processes. The studies shed light on the intricate chemical processes involved in the formation of these compounds, indicating their potential applications in various chemical industries and research fields (Rmedi et al., 2007).

Analytical Chemistry and Monitoring

  • Study Focus : A novel method for monitoring 2-phenoxyethanol in anaesthetized fish was developed, highlighting the importance of precise and accurate analytical techniques in veterinary and food safety applications. The development of such methods is crucial for ensuring the welfare of aquatic life and the safety of food products derived from them (Klimánková et al., 2008).

Solvent Applications in Cleaner Fuel Production

  • Study Focus : The research on the synthesis of ethyl hexyl ether as a diesel additive using acidic ion-exchange resins reflects the growing need for sustainable and cleaner fuel alternatives. This study underscores the importance of developing eco-friendly and efficient additives to reduce the environmental impact of fuel consumption (Guilera et al., 2015).

Mechanism of Action

The mechanism of action for ethers like 2-Cyanoethyl hexyl ether involves the protonation of the ether oxygen by a strong acid, forming a good leaving group. This group can then be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

properties

IUPAC Name

3-hexoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-8-11-9-6-7-10/h2-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGVUZQHVVQSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201391
Record name 3-(Hexyloxy)propiononitrile
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyl hexyl ether

CAS RN

5327-02-6
Record name 3-(Hexyloxy)propanenitrile
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Record name 3-(Hexyloxy)propiononitrile
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Record name 2-Cyanoethyl hexyl ether
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Record name 3-(Hexyloxy)propiononitrile
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Record name 3-(hexyloxy)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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